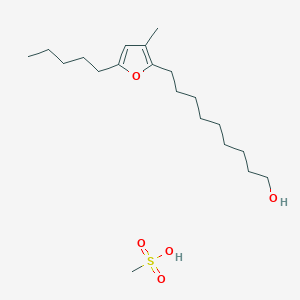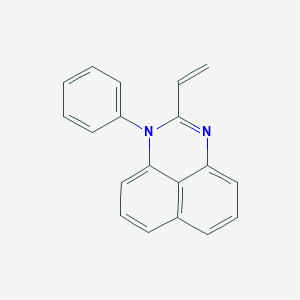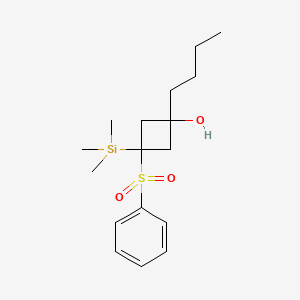
3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol is a chemical compound that belongs to the class of cyclobutanes Cyclobutanes are four-membered ring structures that are known for their unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition of terminal alkenes with allenoates, which enables the rapid synthesis of 1,3-substituted cyclobutanes in high yield under simple and robust reaction conditions . Another approach involves the use of copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes to synthesize enantioenriched cyclobutanes .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This could include the use of palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides to provide structurally diversified products . The reaction conditions would be carefully controlled to ensure the desired product is obtained in high yield and with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzenesulfonyl, butyl, and trimethylsilyl groups provides multiple reactive sites for these transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or ketones, while reduction reactions could produce alcohols or alkanes. Substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol exerts its effects would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Benzenesulfonyl)-1-phenyl-3-(trimethylsilyl)cyclobutan-1-ol
- 3-(Benzenesulfonyl)-1-(2-phenylethyl)-3-(trimethylsilyl)cyclobutan-1-ol
Uniqueness
3-(Benzenesulfonyl)-1-butyl-3-(trimethylsilyl)cyclobutan-1-ol is unique due to the presence of the butyl group, which distinguishes it from other similar compounds that may have different alkyl or aryl groups attached to the cyclobutane ring
Propiedades
Número CAS |
88068-15-9 |
|---|---|
Fórmula molecular |
C17H28O3SSi |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-1-butyl-3-trimethylsilylcyclobutan-1-ol |
InChI |
InChI=1S/C17H28O3SSi/c1-5-6-12-16(18)13-17(14-16,22(2,3)4)21(19,20)15-10-8-7-9-11-15/h7-11,18H,5-6,12-14H2,1-4H3 |
Clave InChI |
MTZBPUCDIZIKFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CC(C1)([Si](C)(C)C)S(=O)(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




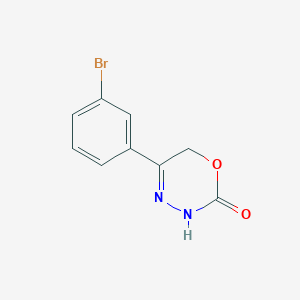
![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)

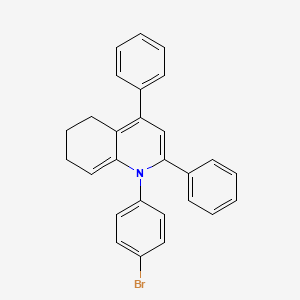
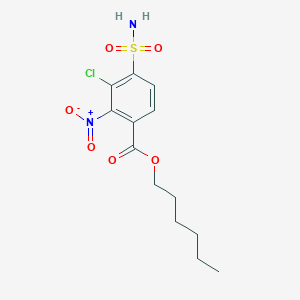
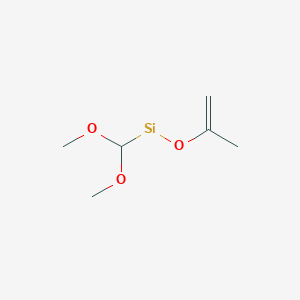
![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)
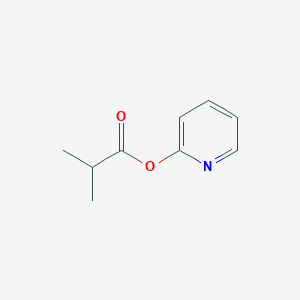
![1-Phenyl-3-[(piperidin-4-yl)oxy]isoquinoline](/img/structure/B14401203.png)
